molecular formula C16H20ClN3O2 B1666619 4-Amino-N-(1-azabicyclo(2.2.2)oct-3-yl)-5-chloro-2,3-dihydrobenzo(b)-furan-7-carboxamide CAS No. 138559-57-6

4-Amino-N-(1-azabicyclo(2.2.2)oct-3-yl)-5-chloro-2,3-dihydrobenzo(b)-furan-7-carboxamide

Cat. No. B1666619
M. Wt: 321.8 g/mol
InChI Key: RZYIIEGPJPMBOE-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ADR 882 is a 5-HT3 receptor antagonist with analgesic properties.

Scientific Research Applications

Serotonin 5-HT4 Receptor Agonism

4-Amino-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2,3-dihydrobenzo(b)-furan-7-carboxamide demonstrates significant serotonin 5-HT4 receptor agonistic activity. Studies have shown that the introduction of specific groups to the benzamide structure enhances its activity, making it as potent as cisapride in some cases. These compounds also exhibit selectivity, showing no binding activity to dopamine D1, D2, serotonin 5-HT1, 5-HT2, and muscarine M1, M2 receptors in in vitro tests (Kakigami et al., 1998).

Enantiomer Agonistic Activity

The enantiomers of 4-Amino-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2,3-dihydrobenzo(b)-furan-7-carboxamide have been studied for their serotonin 5-HT4 receptor agonistic activity. The (S)-enantiomer showed about twice the agonistic activity of the (R)-enantiomer, indicating the significance of stereochemistry in its biological activity (Kakigami et al., 1998).

Serotonin-3 (5-HT3) Receptor Antagonism

Research indicates that derivatives of 4-Amino-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2,3-dihydrobenzo(b)-furan-7-carboxamide, specifically N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives, show potent serotonin-3 (5-HT3) receptor antagonistic activities. These activities are evident both in vitro and in vivo, with particular derivatives showing high affinity for 5-HT3 receptors (Kuroita et al., 1994).

Alpha7 Nicotinic Acetylcholine Receptor Agonism

Studies have also explored the agonistic activity of structurally related compounds on the alpha7 nicotinic acetylcholine receptor (alpha7 nAChR). These compounds have been considered for the treatment of cognitive deficits in schizophrenia. One such compound demonstrated potent and selective alpha7 nAChR agonist properties with good in vitro profiles, in vivo efficacy, and rapid brain penetration (Wishka et al., 2006).

properties

CAS RN

138559-57-6

Product Name

4-Amino-N-(1-azabicyclo(2.2.2)oct-3-yl)-5-chloro-2,3-dihydrobenzo(b)-furan-7-carboxamide

Molecular Formula

C16H20ClN3O2

Molecular Weight

321.8 g/mol

IUPAC Name

4-amino-N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5-chloro-2,3-dihydro-1-benzofuran-7-carboxamide

InChI

InChI=1S/C16H20ClN3O2/c17-12-7-11(15-10(14(12)18)3-6-22-15)16(21)19-13-8-20-4-1-9(13)2-5-20/h7,9,13H,1-6,8,18H2,(H,19,21)/t13-/m0/s1

InChI Key

RZYIIEGPJPMBOE-ZDUSSCGKSA-N

Isomeric SMILES

C1CN2CCC1[C@H](C2)NC(=O)C3=CC(=C(C4=C3OCC4)N)Cl

SMILES

C1CN2CCC1C(C2)NC(=O)C3=CC(=C(C4=C3OCC4)N)Cl

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=CC(=C(C4=C3OCC4)N)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

4-amino-N-(1-azabicyclo(2.2.2)oct-3-yl)-5-chloro-2,3-dihydrobenzo(b)-furan-7-carboxamide
ADR 882
ADR 882, (S)-isomer
ADR-882

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Amino-N-(1-azabicyclo(2.2.2)oct-3-yl)-5-chloro-2,3-dihydrobenzo(b)-furan-7-carboxamide
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4-Amino-N-(1-azabicyclo(2.2.2)oct-3-yl)-5-chloro-2,3-dihydrobenzo(b)-furan-7-carboxamide
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4-Amino-N-(1-azabicyclo(2.2.2)oct-3-yl)-5-chloro-2,3-dihydrobenzo(b)-furan-7-carboxamide
Reactant of Route 4
Reactant of Route 4
4-Amino-N-(1-azabicyclo(2.2.2)oct-3-yl)-5-chloro-2,3-dihydrobenzo(b)-furan-7-carboxamide
Reactant of Route 5
Reactant of Route 5
4-Amino-N-(1-azabicyclo(2.2.2)oct-3-yl)-5-chloro-2,3-dihydrobenzo(b)-furan-7-carboxamide
Reactant of Route 6
4-Amino-N-(1-azabicyclo(2.2.2)oct-3-yl)-5-chloro-2,3-dihydrobenzo(b)-furan-7-carboxamide

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